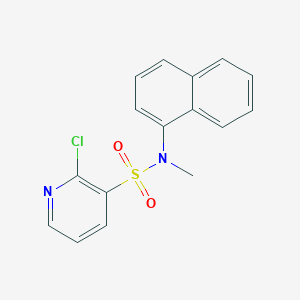
2-chloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-sulfonamide, also known as CMNPS, is a chemical compound that has gained significant attention in the field of scientific research. The compound belongs to the class of sulfonamide derivatives and has been found to possess various biological activities.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-sulfonamide is not fully understood. However, studies have suggested that the compound exerts its biological activities by inhibiting specific enzymes and signaling pathways. 2-chloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-sulfonamide has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. The compound has also been shown to inhibit the activation of nuclear factor kappa B, a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
2-chloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-sulfonamide has been found to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 2-chloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-sulfonamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed. The compound has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
2-chloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-sulfonamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. 2-chloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-sulfonamide has been found to be non-toxic to normal cells, making it a potential candidate for therapeutic use. However, the limitations of 2-chloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-sulfonamide include its poor solubility in water, which can affect its bioavailability. The compound also has a short half-life, which can limit its effectiveness.
Future Directions
There are several future directions for the research on 2-chloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-sulfonamide. The compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Future studies could focus on optimizing the synthesis method of 2-chloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-sulfonamide to improve its solubility and bioavailability. The compound could also be studied in combination with other drugs to enhance its therapeutic effect. Additionally, the mechanism of action of 2-chloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-sulfonamide could be further elucidated to identify potential targets for drug development.
Conclusion:
In conclusion, 2-chloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-sulfonamide is a chemical compound that has shown promising results in scientific research. The compound possesses various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 2-chloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-sulfonamide has been found to inhibit specific enzymes and signaling pathways, leading to its biological effects. Although the compound has limitations, it has several advantages for lab experiments. Future research on 2-chloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-sulfonamide could lead to the development of novel therapeutic agents for various diseases.
Synthesis Methods
The synthesis of 2-chloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-sulfonamide involves the reaction of 2-chloro-3-nitropyridine with naphthalene-1-amine in the presence of sodium sulfite. The resulting product is then reduced using sodium borohydride to yield 2-chloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-sulfonamide. The synthesis method has been optimized to obtain a high yield and purity of the compound.
Scientific Research Applications
2-chloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-sulfonamide has been extensively studied for its potential use as a therapeutic agent. The compound has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 2-chloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-sulfonamide has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound has been tested for its anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
2-chloro-N-methyl-N-naphthalen-1-ylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-19(22(20,21)15-10-5-11-18-16(15)17)14-9-4-7-12-6-2-3-8-13(12)14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELPCKQZPYCBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC2=CC=CC=C21)S(=O)(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

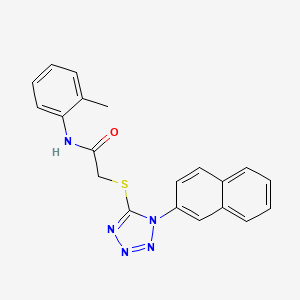
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide](/img/structure/B2523067.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2523069.png)
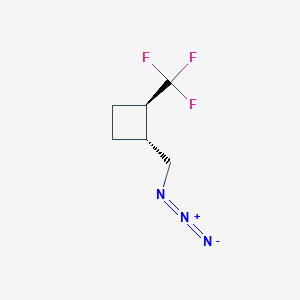
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propionamide](/img/structure/B2523071.png)
![3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2523072.png)
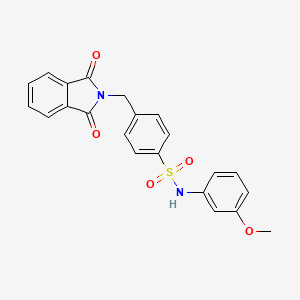
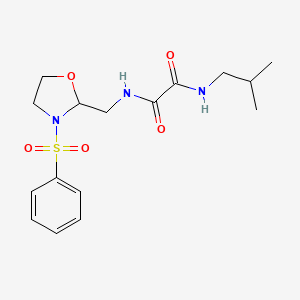
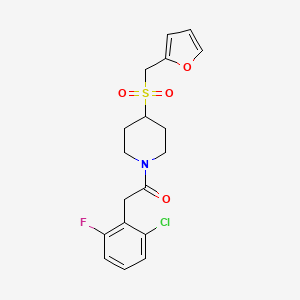
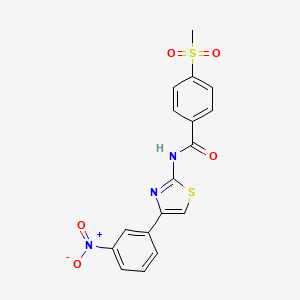
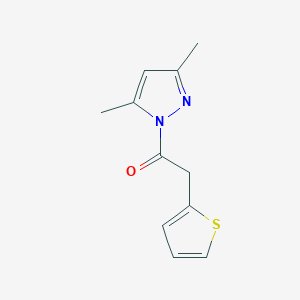
![2-(1H-indol-3-yl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2523084.png)
![7-(pyridin-3-yl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2523085.png)
![6-(3,4-dimethylphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2523087.png)